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Compound of Interest

Compound Name: L-161240

Cat. No.: B15560923 Get Quote

Both L-161,240 and CHIR-090 target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

deacetylase (LpxC), a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A.[1]

[2][3][4] Lipid A is an essential component of the outer membrane of most Gram-negative

bacteria, anchoring the lipopolysaccharide (LPS) to the membrane.[5] By inhibiting LpxC, these

compounds block the production of lipid A, which is lethal to the bacteria. This enzyme

catalyzes the first committed and irreversible step in the lipid A pathway, making it an attractive

target for antibiotic development.

While both molecules inhibit the same target, their inhibitory kinetics differ. L-161,240 is

described as a competitive inhibitor of E. coli LpxC. In contrast, CHIR-090 is a more potent,

two-step, slow, tight-binding inhibitor of LpxC from various Gram-negative pathogens, including

Escherichia coli and Aquifex aeolicus. This slow, tight-binding nature means that CHIR-090

forms an initial encounter complex with the enzyme, which then slowly isomerizes to a more

stable, tightly bound complex. This can result in a longer residence time on the target enzyme,

contributing to its potent antibacterial activity.

Both inhibitors possess a hydroxamate moiety that is crucial for their activity, as it coordinates

with the catalytic zinc ion in the active site of LpxC.

Visualizing the Inhibition of the Lipid A Pathway
The following diagram illustrates the Raetz pathway of lipid A biosynthesis and highlights the

step inhibited by L-161,240 and CHIR-090.
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Caption: Inhibition of the LpxC-catalyzed step in the lipid A biosynthetic pathway.

Spectrum of Activity: A Key Differentiator
A significant difference between L-161,240 and CHIR-090 lies in their spectrum of antibacterial

activity. L-161,240 demonstrates potent activity against E. coli but is notably inactive against

Pseudomonas aeruginosa. This narrow spectrum is attributed to its poor inhibition of the P.

aeruginosa LpxC enzyme.

In contrast, CHIR-090 exhibits a broader spectrum of activity, with potent efficacy against a

range of Gram-negative pathogens, including E. coli and P. aeruginosa, with its activity being

comparable to that of ciprofloxacin in disk diffusion assays. CHIR-090 also shows inhibitory

activity against LpxC orthologs from Neisseria meningitidis and Helicobacter pylori. However, it

is a weak inhibitor of LpxC from Rhizobium leguminosarum, a Gram-negative plant

endosymbiont that is resistant to the compound.

Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data for L-161,240 and CHIR-090, providing a

direct comparison of their potency.
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Parameter
Organism/Enzy

me
L-161,240 CHIR-090 Reference

Ki (dissociation

constant)
E. coli LpxC 50 nM 4.0 nM

R.

leguminosarum

LpxC

- 340 nM

Ki* E. coli LpxC - 0.5 nM

IC50 (half

maximal

inhibitory

concentration)

E. coli LpxC
26 nM (at 3 µM

substrate)
-

E. coli LpxC
440 ± 10 nM (at

25 µM substrate)
-

MIC (minimum

inhibitory

concentration)

E. coli (wild-type) ~1 µg/mL 0.25 µg/mL

E. coli W3110 0.2 µg/ml 0.2 µg/ml

P. aeruginosa > 100 µg/mL
0.0625 - 0.5

µg/ml

Note: Ki represents the dissociation constant for the second, tighter-binding step of a slow,

tight-binding inhibitor.

Experimental Methodologies
The data presented in this guide are derived from standard biochemical and microbiological

assays. Below are generalized protocols for the key experiments cited.

LpxC Enzyme Inhibition Assay (Determination of Ki and
IC50)
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This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Enzyme and Substrate Preparation: Purified LpxC enzyme is obtained from an

overexpression system. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine, is prepared and purified.

Reaction Mixture: The assay is typically performed in a buffer solution containing the purified

LpxC enzyme.

Inhibitor Addition: Varying concentrations of the inhibitor (L-161,240 or CHIR-090) are added

to the reaction mixture and pre-incubated with the enzyme for a defined period.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

Detection of Product Formation: The rate of the reaction is monitored by measuring the

formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, and free acetate.

This can be done using various methods, such as radiolabeling the substrate and measuring

the release of radiolabeled acetate, or by using a coupled-enzyme assay that leads to a

change in absorbance or fluorescence.

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration.

For IC50 determination, the data is fitted to a dose-response curve. For determining the

inhibition constant (Ki), experiments are performed at different substrate concentrations, and

the data is analyzed using models such as the Michaelis-Menten equation for competitive

inhibition or more complex models for slow, tight-binding inhibition.

Antimicrobial Susceptibility Testing (Determination of
MIC)
This method determines the minimum concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa)

is prepared.

Preparation of Test Plates: A series of two-fold dilutions of the test compound (L-161,240 or

CHIR-090) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter
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plate.

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial

suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24

hours).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which there is no visible growth of the bacteria.

Workflow for LpxC Inhibitor Evaluation
The following diagram outlines the general workflow for the evaluation and comparison of LpxC

inhibitors.
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Caption: A simplified workflow for comparing LpxC inhibitors.

In conclusion, while both L-161,240 and CHIR-090 are potent inhibitors of the essential

bacterial enzyme LpxC, CHIR-090 demonstrates superior characteristics in terms of its broader

spectrum of activity, particularly against the opportunistic pathogen P. aeruginosa, and its more

potent, slow, tight-binding inhibition mechanism. These features make CHIR-090 a more

promising lead compound for the development of novel antibiotics against Gram-negative

bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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